N-(4-Methoxyphenyl)morpholin-4-amine
Description
Contextualization within Morpholine (B109124) and Anisole (B1667542) Derivative Chemistry
The morpholine moiety is a well-established "privileged structure" in medicinal chemistry. researchgate.netnih.gov It is a six-membered heterocyclic ring containing both an amine and an ether functional group. This structure is prized for its ability to improve the pharmacokinetic profile of drug candidates, including enhancing solubility, metabolic stability, and bioavailability. nih.govnih.gov The morpholine ring is found in a wide array of approved drugs, demonstrating its versatility and importance in drug design. ijprems.comacs.org
Anisole, or methoxybenzene, and its derivatives are also crucial building blocks in organic synthesis. wikipedia.org They serve as precursors for pharmaceuticals, fragrances, and other specialty chemicals. guidechem.comvinatiorganics.com The methoxy (B1213986) group on the phenyl ring is a key feature, influencing the electronic properties of the molecule and its ability to interact with biological targets. nih.gov It can participate in hydrogen bonding and modify the lipophilicity of a compound, which are critical parameters in drug development. nih.gov The combination of these two moieties in N-(4-Methoxyphenyl)morpholin-4-amine creates a molecule with a rich potential for diverse applications.
Structural Significance of the this compound Scaffold
The scaffold of this compound is characterized by the direct linkage of the methoxyphenyl group to the exocyclic nitrogen of a 4-aminomorpholine (B145821) core. This arrangement has several important structural implications:
Conformational Flexibility: The morpholine ring typically adopts a stable chair conformation, which can influence the spatial orientation of the attached methoxyphenyl group. researchgate.net
Electronic Properties: The electron-donating methoxy group on the phenyl ring can modulate the electron density of the entire molecule, affecting its reactivity and potential intermolecular interactions. wikipedia.org
Hydrogen Bonding Capacity: The presence of the nitrogen and oxygen atoms in the morpholine ring, along with the oxygen of the methoxy group, provides multiple sites for potential hydrogen bond interactions, which are crucial for molecular recognition in biological systems.
These structural features suggest that this compound can serve as a versatile template for designing molecules with specific three-dimensional shapes and electronic properties.
| Moiety | Key Features | Significance in Chemical Research |
|---|---|---|
| Morpholine | Saturated six-membered heterocycle with nitrogen and oxygen. | Improves pharmacokinetic properties (solubility, stability); acts as a versatile scaffold. nih.govijprems.com |
| Anisole (4-Methoxyphenyl) | Aromatic ring with a methoxy group. | Modulates electronic properties; provides sites for hydrogen bonding; precursor for various functional groups. wikipedia.orgnih.gov |
| N-Aryl Linkage | Connects the aromatic ring to the morpholine nitrogen. | Defines the relative orientation of the two key moieties, influencing the overall molecular shape and biological activity. |
Role in Heterocyclic Compound Research and Development
Heterocyclic compounds are fundamental to the development of new pharmaceuticals and functional materials. nih.gov The this compound scaffold contributes to this field by providing a novel platform for creating libraries of diverse compounds. By modifying the substituents on the phenyl ring or the morpholine core, researchers can systematically explore the structure-activity relationships (SAR) of new derivatives.
The integration of the morpholine and anisole motifs is a strategic approach in modern medicinal chemistry. For instance, studies on N-(4-methoxyphenyl)pentanamide, a simplified analog of the anthelmintic drug albendazole, have shown that the N-(4-methoxyphenyl) group can be a key component in developing new therapeutic agents. nih.gov This highlights the potential of the this compound scaffold as a starting point for the discovery of new bioactive molecules. The exploration of such combined scaffolds is a promising avenue for identifying compounds with novel mechanisms of action and improved therapeutic profiles.
Spectroscopic Data for this compound Not Found in Publicly Available Sources
Following a comprehensive search of scientific literature and chemical databases, specific spectroscopic and structural elucidation data for the chemical compound This compound could not be located. The stringent requirements of the requested article, focusing exclusively on detailed experimental findings for this particular molecule, cannot be met with the currently available information.
The required data, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), two-dimensional NMR techniques, dynamic NMR studies, and High-Resolution Mass Spectrometry (HRMS), appear to be absent from the public domain.
Searches for this compound and its potential synonyms did not yield any published research containing the necessary experimental characterization. While data exists for structurally related compounds, such as 4-(4-Methoxyphenyl)morpholine and N-Aminomorpholine, the explicit instructions to focus solely on this compound preclude their use.
Consequently, it is not possible to generate the requested scientific article with the specified level of detail and accuracy.
Structure
3D Structure
Properties
CAS No. |
851609-62-6 |
|---|---|
Molecular Formula |
C11H16N2O2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)morpholin-4-amine |
InChI |
InChI=1S/C11H16N2O2/c1-14-11-4-2-10(3-5-11)12-13-6-8-15-9-7-13/h2-5,12H,6-9H2,1H3 |
InChI Key |
WJNNKJJYMATTTH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NN2CCOCC2 |
Origin of Product |
United States |
Spectroscopic Characterization and Structural Elucidation
Mass Spectrometry (MS)
Fragmentation Pattern Analysis for Structural Confirmation
Upon electron ionization, the molecular ion peak (M+) would be expected. Key fragmentation pathways would likely involve:
Alpha-cleavage: The bonds adjacent to the nitrogen atoms are susceptible to cleavage. Cleavage of the N-N bond would be a primary fragmentation event.
Cleavage of the morpholine (B109124) ring: The morpholine ring can undergo characteristic fragmentation, leading to the loss of small neutral molecules like ethylene (B1197577) oxide.
Fragmentation of the methoxyphenyl group: The methoxyphenyl moiety can undergo cleavage, with the loss of a methyl radical (•CH₃) from the methoxy (B1213986) group, or the loss of a formyl radical (•CHO).
A plausible fragmentation pattern would involve the initial cleavage of the N-N bond to generate a morpholinyl radical and a 4-methoxyphenylaminyl radical. Further fragmentation of the morpholine ring and the methoxyphenyl group would lead to a series of daughter ions that could be used to confirm the molecular structure.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of N-(4-Methoxyphenyl)morpholin-4-amine is expected to show characteristic absorption bands corresponding to its constituent functional groups.
Vibrational Analysis of Functional Groups
The primary functional groups in this compound are the secondary amine (N-H), the C-O-C ether linkage in the morpholine ring, the C-N bonds, and the substituted benzene (B151609) ring. The vibrational modes of these groups give rise to specific absorption bands in the IR spectrum.
Identification of Characteristic Bond Stretches and Bends
Based on the analysis of similar compounds, the following characteristic infrared absorption bands are anticipated for this compound:
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
| N-H (Amine) | Stretching | 3300 - 3500 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 2960 |
| C=C (Aromatic) | Stretching | 1500 - 1600 |
| C-N | Stretching | 1250 - 1335 |
| C-O (Ether) | Stretching | 1070 - 1150 |
| N-H (Amine) | Bending | 1550 - 1650 |
| C-H (Aromatic) | Bending (out-of-plane) | 690 - 900 |
Note: This is a predictive table based on characteristic functional group frequencies.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides insights into the electronic transitions within a molecule and is useful for understanding its photophysical properties.
Ultraviolet-Visible (UV-Vis) Spectrophotometry
The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the 4-methoxyphenylamine chromophore. Aniline (B41778) and its derivatives typically exhibit two absorption bands in the UV region. The primary absorption band (π → π* transition) is expected to appear at a shorter wavelength, while a secondary, less intense band (n → π* transition) may be observed at a longer wavelength. The presence of the methoxy group, an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted aniline.
| Compound | Solvent | λmax (nm) |
| Aniline | Ethanol | 230, 280 |
| p-Anisidine | Ethanol | 234, 299 |
| This compound (Predicted) | Ethanol | ~240-250, ~300-310 |
Note: The λmax values for the target compound are predictive.
Photoluminescence and Fluorescence Studies
While specific photoluminescence or fluorescence data for this compound is not documented, compounds containing an aniline moiety can exhibit fluorescence. The fluorescence properties, including the emission wavelength and quantum yield, would be influenced by the nature of the solvent and the presence of the morpholine substituent. The morpholine group, being an electron-donating group, could potentially enhance the fluorescence intensity. Further experimental studies would be required to fully characterize the photoluminescent behavior of this compound.
X-ray Crystallography and Solid-State Analysis
A comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSDC), was conducted to gather information on the solid-state structure of this compound. The objective was to detail its three-dimensional structure, crystal packing, intermolecular interactions, and potential polymorphic forms.
Despite extensive efforts, no experimental single-crystal X-ray diffraction data for this compound has been reported in the accessible scientific literature. Consequently, a detailed analysis based on experimental crystallographic data cannot be provided at this time. The following subsections outline the standard analytical methods that would be employed for such a characterization, should the data become available in the future.
Single-Crystal X-ray Diffraction for Absolute Structure Determination
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide the absolute structure of this compound, including bond lengths, bond angles, and torsion angles. Key crystallographic parameters such as the unit cell dimensions (a, b, c, α, β, γ) and the space group would be established, offering fundamental insights into the crystal system and symmetry. As of this review, no published studies have presented these crystallographic parameters for the title compound.
Crystal Packing and Intermolecular Interaction Analysis
Analysis of the crystal packing reveals how individual molecules of this compound would be arranged in the solid state. This arrangement is governed by various intermolecular forces, such as hydrogen bonds, van der Waals forces, and potentially π-π stacking interactions involving the methoxyphenyl ring. Understanding these interactions is crucial for explaining the physical properties of the solid material, including its melting point and solubility. In the absence of a crystal structure, a detailed analysis of these interactions is not possible.
Conformational Analysis in the Crystalline State
The conformation of a molecule in the crystalline state can differ from its preferred conformation in solution. SC-XRD data would allow for a detailed conformational analysis of this compound. This would involve examining the torsion angles within the molecule, particularly concerning the orientation of the methoxyphenyl group relative to the morpholine ring and the geometry of the morpholine ring itself (e.g., chair, boat, or twist-boat conformation). Such information is vital for structure-activity relationship studies. Without experimental data, the solid-state conformation remains undetermined.
Polymorphism and Pseudopolymorphism Studies
Polymorphism is the ability of a solid material to exist in more than one crystalline form, each having a different arrangement of molecules in the crystal lattice. Different polymorphs can exhibit distinct physical and chemical properties. Pseudopolymorphism refers to the incorporation of solvent molecules into the crystal lattice (solvates or hydrates). A thorough investigation for polymorphism and pseudopolymorphism of this compound would typically involve crystallization experiments under various conditions and characterization of the resulting solid forms by techniques such as powder X-ray diffraction (PXRD) and thermal analysis. No such studies have been reported for this compound in the public domain.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and geometric parameters of a molecule. These calculations provide insights that are often complementary to experimental data and can predict molecular behavior with a high degree of accuracy.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. mdpi.com It is particularly effective for optimizing molecular geometries to their lowest energy state and calculating various electronic properties. For N-(4-Methoxyphenyl)morpholin-4-amine, a DFT calculation, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to determine its most stable three-dimensional structure. researchgate.net
The geometry optimization process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this molecule, key structural parameters of interest would be the bond lengths and angles within the methoxyphenyl group, the morpholine (B109124) ring, and the N-N linkage. Based on studies of similar structures, the morpholine ring is expected to adopt a chair conformation. The bond lengths and angles would be typical for aromatic systems and saturated heterocycles, with potential for slight distortions due to electronic interactions between the two main fragments of the molecule.
Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Lengths (Å) | C-C (aromatic) | ~1.39 - 1.41 |
| C-O (methoxy) | ~1.36 | |
| C-N (aromatic) | ~1.40 | |
| N-N | ~1.42 | |
| N-C (morpholine) | ~1.47 | |
| C-O (morpholine) | ~1.43 | |
| **Bond Angles (°) ** | C-N-N | ~118° |
| C-O-C (methoxy) | ~117° | |
| C-N-C (morpholine) | ~109° | |
| O-C-C (morpholine) | ~111° |
Note: These are representative values based on computational studies of similar molecules and are presented for illustrative purposes.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. mdpi.com The MEP surface visualizes the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.
For this compound, an MEP map would likely show regions of negative electrostatic potential (typically colored red or yellow) located around the electronegative oxygen atom of the methoxy (B1213986) group, the oxygen atom in the morpholine ring, and the nitrogen atoms. These regions are indicative of sites susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) would be expected around the hydrogen atoms, particularly those of the amino group and the aromatic ring, indicating sites for potential nucleophilic attack. The MEP analysis thus provides a clear picture of the charge distribution and helps in understanding the molecule's interaction with other chemical species. researchgate.net
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. nih.gov
A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxyphenyl ring and the amino nitrogen, while the LUMO might be distributed over the aromatic system. The energy gap would provide insights into the charge transfer interactions that can occur within the molecule. ijastems.org
Table 2: Predicted Frontier Molecular Orbital Energies of this compound
| Parameter | Predicted Energy (eV) |
|---|---|
| EHOMO | ~ -5.5 eV |
| ELUMO | ~ -0.5 eV |
| Energy Gap (ΔE) | ~ 5.0 eV |
Note: These values are hypothetical and serve to illustrate the typical range for similar organic molecules.
Quantum chemical calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data for structure validation.
NMR Shielding: The calculation of nuclear magnetic resonance (NMR) shielding tensors allows for the prediction of chemical shifts (δ). rug.nlscm.com For this compound, theoretical calculations would predict the 1H and 13C NMR chemical shifts for each unique atom in the molecule. These predicted values are typically in good agreement with experimental spectra, aiding in the assignment of peaks. researchgate.net
IR Frequencies: The calculation of vibrational frequencies provides a theoretical infrared (IR) spectrum. scispace.com The predicted frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. For instance, characteristic vibrational frequencies would be predicted for the C-H stretches of the aromatic ring, the C-O-C stretches of the methoxy and morpholine groups, and the N-H and N-N vibrations.
Table 3: Predicted Spectroscopic Parameters for this compound
| Spectroscopic Data | Functional Group/Atom | Predicted Value |
|---|---|---|
| 1H NMR (ppm) | Aromatic-H | 6.8 - 7.2 |
| Methoxy-H | ~3.8 | |
| Morpholine-H | 2.8 - 3.9 | |
| Amine-H | Variable | |
| 13C NMR (ppm) | Aromatic-C | 114 - 155 |
| Methoxy-C | ~55 | |
| Morpholine-C | 45 - 67 | |
| IR Frequencies (cm-1) | N-H Stretch | ~3300 |
| C-H Stretch (aromatic) | 3000 - 3100 | |
| C-H Stretch (aliphatic) | 2850 - 2950 | |
| C=C Stretch (aromatic) | 1500 - 1600 | |
| C-O-C Stretch | 1050 - 1250 |
Note: These are representative values based on spectroscopic data of analogous compounds.
Molecular Modeling and Simulation
While quantum chemical calculations provide detailed information about the static properties of a single molecule, molecular modeling and simulation techniques are used to explore the dynamic behavior and conformational landscape of molecules.
Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. nih.govnih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational changes, flexibility, and interactions of a molecule over time.
For this compound, an MD simulation would reveal the flexibility of the molecule, particularly the rotational freedom around the C-N and N-N single bonds. This would allow for the exploration of the different possible conformations of the molecule and their relative stabilities. The simulation would also show the dynamic behavior of the morpholine ring, which can undergo ring puckering. Understanding the conformational space is crucial as the different conformers can have different biological activities and physical properties. The interactions of the molecule with a solvent, such as water, could also be simulated to understand its solvation properties. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Methodologies
QSAR methodologies are computational techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their properties. While specific QSAR studies prominently featuring this compound are not widely documented, the methodologies can be applied to a series of analogues to correlate their structural features with a particular endpoint.
The initial and most critical step in QSAR modeling is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure. For a structural series including this compound, a wide array of descriptors would be calculated, categorized as:
1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).
2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices, counts of specific functional groups).
3D Descriptors: Dependent on the 3D conformation of the molecule (e.g., molecular shape indices, solvent-accessible surface area).
Physicochemical Descriptors: Properties like lipophilicity (logP), molar refractivity, and polarizability.
Once a large pool of descriptors is generated, a crucial step is to select a subset of relevant descriptors that have a strong correlation with the activity being modeled, while also minimizing inter-correlation among themselves. This selection process is vital to avoid overfitting the model and to ensure its predictive power. Common techniques for descriptor selection include genetic algorithms, stepwise regression, and principal component analysis.
In a study on a series of 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides, various physicochemical parameters were calculated to build a QSAR model, demonstrating the application of this methodology to morpholine-containing compounds. nih.gov
With a set of selected descriptors, a statistical model is constructed to correlate these descriptors with the observed property (e.g., binding affinity, reaction rate). Several statistical methods can be employed for this purpose:
Multiple Linear Regression (MLR): A straightforward method that creates a linear equation relating the descriptors to the activity.
Partial Least Squares (PLS): A technique well-suited for handling datasets with more descriptors than compounds and where descriptors are correlated.
Machine Learning Methods: More advanced techniques like Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) can capture complex non-linear relationships between structure and property.
The validity and predictive ability of the generated QSAR model must be rigorously assessed through internal and external validation techniques. Internal validation often involves cross-validation (e.g., leave-one-out), while external validation uses a set of compounds that were not included in the model-building process to test its predictive performance on new data. A robust QSAR model can then be used to predict the properties of novel compounds, including other derivatives of this compound.
Docking Studies and Binding Mode Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies would be instrumental in predicting its binding mode within the active site of a protein target.
The primary output of a docking simulation is a set of binding poses, ranked by a scoring function. A detailed analysis of the top-ranked pose reveals the specific interactions between the ligand and the protein. Tools like the Protein-Ligand Interaction Profiler (PLIP) can be used for the automated detection and visualization of non-covalent interactions. nih.govnih.gov
For this compound, the interaction profile would typically identify:
Hydrogen Bonds: The morpholine oxygen and the amine hydrogen atoms could act as hydrogen bond acceptors and donors, respectively. The methoxy group's oxygen could also participate as a hydrogen bond acceptor.
Hydrophobic Interactions: The methoxyphenyl ring is a significant hydrophobic moiety that would likely engage in hydrophobic interactions with nonpolar residues in the protein's binding pocket.
Pi-Stacking: The aromatic phenyl ring can form pi-stacking interactions (either parallel-displaced or T-shaped) with aromatic residues like phenylalanine, tyrosine, or tryptophan.
Cation-Pi Interactions: If the morpholine nitrogen becomes protonated, it could engage in cation-pi interactions with aromatic residues.
Molecular docking studies on compounds containing a 4-methoxyphenyl (B3050149) group have shown the importance of this moiety in forming key interactions within protein binding sites. nih.gov
Table 2: Potential Ligand-Protein Interactions for this compound
| Interaction Type | Potential Participating Group on Ligand | Potential Interacting Protein Residue Types |
|---|---|---|
| Hydrogen Bond (Donor) | Amine group (N-H) | Asp, Glu, Ser, Thr, Main-chain carbonyls |
| Hydrogen Bond (Acceptor) | Morpholine oxygen, Methoxy oxygen, Amine nitrogen | Arg, Lys, His, Ser, Thr, Asn, Gln, Main-chain amides |
| Hydrophobic Interactions | Methoxyphenyl ring, Morpholine ring | Ala, Val, Leu, Ile, Phe, Met, Pro |
| Pi-Stacking | Phenyl ring | Phe, Tyr, Trp, His |
Docking scoring functions provide an initial estimate of the binding affinity, but more rigorous methods are often employed for a more accurate energetic analysis of the predicted binding poses. These methods can help to refine and re-rank the docked poses.
Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA): These are popular post-docking analysis methods that calculate the free energy of binding. The method involves calculating the energy of the protein-ligand complex, the free protein, and the free ligand in solution. The binding free energy is then calculated as the difference between the energy of the complex and the sum of the energies of the individual components. This approach provides a more detailed breakdown of the energetic contributions (van der Waals, electrostatic, solvation energies) to the binding event. nih.gov
Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): These are more computationally intensive but generally more accurate methods for calculating relative binding free energies. They involve creating a thermodynamic cycle to alchemically transform one ligand into another within the binding site and in solution. While computationally demanding, these methods can provide very precise predictions of the energetic differences between closely related ligands.
By applying these energetic analyses to the predicted binding poses of this compound, one could gain a more quantitative understanding of its binding affinity and the key energetic drivers of its interaction with a target protein.
Reaction Mechanisms and Kinetic Studies
Mechanistic Elucidation of Synthetic Pathways
Detailed mechanistic studies, including the identification of transition states, reaction intermediates, and the specific role of catalysts for the synthesis of N-(4-Methoxyphenyl)morpholin-4-amine, are not documented in the scientific literature. While general mechanisms for similar reactions, such as the Buchwald-Hartwig amination, are well-established for forming C-N bonds, specific data for the N-N bond formation in this particular molecule is unavailable.
Kinetic Analysis of Chemical Transformations
A kinetic analysis provides quantitative insight into reaction rates and the factors that influence them. No kinetic studies have been published for the synthesis or subsequent reactions of this compound.
Isotope Effects in Mechanistic Probes
Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms by determining the extent to which an atom is involved in the rate-determining step of a reaction. This is achieved by replacing an atom at a specific position in a reactant with one of its heavier isotopes and measuring the resulting change in the reaction rate. For reactions involving the cleavage of a bond to hydrogen, the use of its heavier isotope, deuterium (B1214612) (D), is common.
If a hydrogen atom at the site of cleavage is replaced by a deuterium atom, a primary kinetic isotope effect (kH/kD) would be observed. The magnitude of this effect is typically greater than 2 and can be as high as 7 or 8, depending on the nature of the transition state. A significant primary KIE would indicate that the C-H bond is being broken in the rate-determining step of the reaction. Conversely, a kH/kD value close to 1 would suggest that the C-H bond is not broken in the rate-limiting step.
Secondary kinetic isotope effects, where the isotopic substitution is at a position not directly involved in bond cleavage, can also provide mechanistic insights. For instance, if a reaction involving this compound proceeds through a transition state with a change in hybridization at a carbon atom, replacing a hydrogen on that carbon with deuterium could result in a secondary KIE, typically in the range of 0.8 to 1.2.
Solvent Effects on Reaction Kinetics and Mechanisms
The choice of solvent can significantly influence the rate and mechanism of a chemical reaction. Solvents can affect the stability of reactants, products, and transition states through various interactions such as dipole-dipole interactions, hydrogen bonding, and van der Waals forces. The effect of the solvent on reaction rates is a complex phenomenon that depends on the nature of the solvent and the reaction mechanism.
For reactions involving a polar species like this compound, a change in solvent polarity can have a pronounced effect on the reaction rate. According to the Hughes-Ingold rules, the effect of solvent polarity on reaction rates can be predicted based on the change in charge during the formation of the transition state.
Reactions where the transition state is more polar than the reactants: An increase in solvent polarity will lead to a greater stabilization of the transition state relative to the reactants, thus increasing the reaction rate.
Reactions where the transition state is less polar than the reactants: An increase in solvent polarity will stabilize the reactants more than the transition state, leading to a decrease in the reaction rate.
Reactions where there is no significant change in polarity between reactants and the transition state: The effect of solvent polarity on the reaction rate will be minimal.
In a hypothetical nucleophilic substitution reaction where the nitrogen atom of the morpholine-4-amine moiety acts as the nucleophile, the transition state would likely involve the development of a partial positive charge on the nitrogen and a partial negative charge on the leaving group. This increase in charge separation would make the transition state more polar than the reactants. Therefore, it would be expected that the rate of such a reaction would increase with increasing solvent polarity.
The ability of a solvent to act as a hydrogen bond donor or acceptor can also be crucial. Protic solvents, which can donate hydrogen bonds, can solvate and stabilize both the amine reactant and any anionic leaving groups. Aprotic polar solvents, on the other hand, are less effective at solvating anions, which can sometimes lead to significant rate enhancements in reactions with anionic nucleophiles.
Substituent Effects on Reactivity (e.g., Hammett correlations)
The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds. It relates the rate or equilibrium constant of a reaction for a substituted aromatic compound to the rate or equilibrium constant of the unsubstituted compound through the following equation:
log(kₓ/k₀) = ρσ
where:
kₓ is the rate constant for the substituted reactant.
k₀ is the rate constant for the unsubstituted reactant.
ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.
σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent.
A plot of log(kₓ/k₀) versus σ for a series of reactions with different substituents should yield a straight line with a slope equal to ρ. The sign and magnitude of ρ provide valuable information about the reaction mechanism.
Positive ρ value: The reaction is accelerated by electron-withdrawing groups (which have positive σ values). This indicates that there is a buildup of negative charge or a decrease in positive charge at the reaction center in the transition state.
Negative ρ value: The reaction is accelerated by electron-donating groups (which have negative σ values). This suggests a buildup of positive charge or a decrease in negative charge at the reaction center in the transition state.
Magnitude of ρ: A large absolute value of ρ indicates that the reaction is highly sensitive to substituent effects, implying a significant change in charge at the reaction center during the formation of the transition state.
While no specific Hammett study for this compound is available, we can construct a hypothetical scenario. Consider a reaction where the nitrogen atom of the morpholine-4-amine attacks an electrophilic center. The reactivity of a series of N-(substituted-phenyl)morpholin-4-amines could be studied.
Below is a hypothetical data table and the corresponding Hammett plot illustrating how substituent effects on the phenyl ring could influence the reaction rate. In this hypothetical case, we will assume a reaction that is favored by electron-donating groups, leading to a negative ρ value.
Hypothetical Reaction Rate Data for the Reaction of N-(X-phenyl)morpholin-4-amine with an Electrophile
| Substituent (X) | σ (para) | kₓ (M⁻¹s⁻¹) | log(kₓ/k₀) |
| -OCH₃ | -0.27 | 1.50E-03 | 0.18 |
| -CH₃ | -0.17 | 1.20E-03 | 0.08 |
| -H | 0.00 | 1.00E-03 | 0.00 |
| -Cl | 0.23 | 6.00E-04 | -0.22 |
| -NO₂ | 0.78 | 1.50E-04 | -0.82 |
Hypothetical Hammett Plot
A plot of the hypothetical log(kₓ/k₀) values against the σ values would yield a straight line with a negative slope (ρ). This would indicate that electron-donating groups on the phenyl ring increase the nucleophilicity of the amine nitrogen, thereby accelerating the reaction. The magnitude of the slope would quantify the sensitivity of this particular hypothetical reaction to electronic effects transmitted through the phenyl ring.
Supramolecular Chemistry and Crystal Engineering
Self-Assembly and Ordered StructuresThe capacity of N-(4-Methoxyphenyl)morpholin-4-amine to self-assemble into ordered supramolecular structures is inherent in its combination of hydrogen bonding sites and an aromatic ring. These features allow for directional and specific interactions that can guide the formation of one-, two-, or three-dimensional networks. However, without experimental evidence, the nature of any such ordered assembly remains unknown.
Formation of One-Dimensional and Higher-Dimensional Chains
The directional nature of hydrogen bonds in this compound is expected to play a crucial role in the formation of extended networks. The N-H···O and N-H···N hydrogen bonds are strong and directional, making them reliable tools for constructing one-dimensional (1D) chains. For instance, a common motif could involve the amine hydrogen of one molecule interacting with the morpholine (B109124) oxygen of a neighboring molecule, leading to a catemeric chain.
In a related compound, (E)-N-(3,4-di-meth-oxy-benzyl-idene)morpholin-4-amine, C-H···N hydrogen bonds link molecules into supramolecular chains. nih.gov Similarly, in N-(4-methoxyphenyl)picolinamide, O···H interactions are key to the crystal packing. nih.gov It is therefore highly probable that this compound will also form such well-defined chain structures.
The extension from one-dimensional chains to two-dimensional (2D) sheets or three-dimensional (3D) frameworks can be achieved through weaker, less directional interactions, such as C-H···π and van der Waals forces. The interplay between strong hydrogen bonds forming the primary chain and weaker interactions linking these chains together is a fundamental concept in crystal engineering. For example, the methoxyphenyl rings could facilitate π-π stacking between adjacent 1D chains, leading to the formation of a 2D sheet. The presence of multiple hydrogen bond donors and acceptors also allows for the possibility of more complex, branched hydrogen-bonding patterns that can directly lead to higher-dimensional structures. In a series of N-(4-methoxyphenyl)-nitrobenzenesulfonamides, varied hydrogen bonding patterns result in structures ranging from ladder-shaped sheets to infinite three-dimensional networks. mdpi.com
Table 1: Potential Intermolecular Interactions in the Crystal Structure of this compound
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Crystal Packing |
| N-H···O | Amine (N-H) | Morpholine (O) | 2.8 - 3.2 | Formation of 1D chains |
| N-H···N | Amine (N-H) | Morpholine (N) | 2.9 - 3.3 | Formation of 1D chains |
| C-H···π | Phenyl/Morpholine (C-H) | Phenyl ring (π system) | 3.2 - 3.8 | Linking of chains into 2D/3D networks |
| π-π stacking | Phenyl ring | Phenyl ring | 3.3 - 3.8 | Stabilization of higher-dimensional structures |
Design of Supramolecular Synthons
A supramolecular synthon is a structural unit within a crystal in which molecules are held together by non-covalent interactions. The predictability of these synthons is a cornerstone of crystal engineering. For this compound, several robust synthons can be anticipated based on its functional groups.
The primary amine group offers the potential for the formation of the well-known R2,2(8) hydrogen-bonded dimer, where two molecules are linked by a pair of N-H···N or N-H···O hydrogen bonds. This is a common and highly predictable synthon in structures containing primary amines. Another plausible synthon is a C(4) chain motif, where molecules are linked head-to-tail by single N-H···O or N-H···N hydrogen bonds.
The methoxyphenyl group can also be involved in the formation of specific synthons. For example, C-H···O interactions involving the methoxy (B1213986) group are frequently observed in crystal structures. The aromatic ring itself can participate in offset face-to-face or edge-to-face π-π stacking arrangements, which act as key structure-directing interactions. In a study of related benzylideneanilines, C-H···π interactions were found to link molecules into dimers. nih.gov
Table 2: Predicted Supramolecular Synthons for this compound
| Synthon Notation | Description | Key Interactions |
| R2,2(8) | Centrosymmetric dimer | Two N-H···N or N-H···O hydrogen bonds |
| C(4) | Linear chain | Single N-H···O or N-H···N hydrogen bond |
| C-H···π | Interaction between a C-H bond and the phenyl ring | |
| π-π stacking | Parallel or T-shaped arrangement of phenyl rings |
Cocrystallization and Crystal Growth Studies
Cocrystallization is a powerful technique in crystal engineering to modify the physical properties of a solid without altering the chemical identity of the active molecule. By introducing a coformer molecule that can form complementary hydrogen bonds or other non-covalent interactions with this compound, it is possible to generate a wide range of new crystalline phases with potentially altered properties.
Given the hydrogen bonding capabilities of this compound, suitable coformers would include carboxylic acids, amides, and other molecules with strong hydrogen bond donor or acceptor sites. For example, cocrystallization with a dicarboxylic acid could lead to the formation of a salt or a neutral cocrystal, where the amine and carboxylic acid groups form a robust R2,2(7) synthon.
Crystal growth studies are essential for obtaining high-quality single crystals suitable for X-ray diffraction analysis, which is the definitive method for determining the three-dimensional arrangement of molecules in the solid state. For this compound and its potential cocrystals, common crystal growth techniques such as slow evaporation from solution, vapor diffusion, and cooling crystallization could be employed. The choice of solvent is critical, as solvent molecules can sometimes be incorporated into the crystal lattice, forming solvates. A systematic screening of different solvents and coformers would be necessary to fully explore the crystallographic landscape of this compound. The synthesis and crystal growth of a related compound, 4-nitro-4′-methoxy benzylidene aniline (B41778) (NMOBA), has been reported, where single crystals were grown from toluene (B28343) by restricted evaporation and slow cooling methods. researchgate.net
Table 3: Potential Coformers for Cocrystallization with this compound
| Coformer Class | Example Coformer | Potential Synthon |
| Carboxylic Acids | Benzoic Acid | N+-H···O- (salt) or N-H···O=C (neutral) |
| Dicarboxylic Acids | Adipic Acid | Formation of extended chains or sheets |
| Amides | Benzamide | N-H···O=C and N-H···N hydrogen bonds |
| Phenols | Hydroquinone | O-H···N and N-H···O hydrogen bonds |
Chemical Biology and Mechanistic Interaction Studies
Molecular Recognition and Binding Principles
Without experimental data, any description of molecular recognition and binding principles for N-(4-Methoxyphenyl)morpholin-4-amine would be purely speculative. The precise way a ligand interacts with its biological target is a complex interplay of its three-dimensional structure and the specific topology and chemical environment of the target's binding site.
No ligand-target interaction analyses for this compound have been published. Such studies, typically employing techniques like X-ray crystallography, NMR spectroscopy, or computational modeling, are essential to elucidate the specific atomic contacts and forces driving the binding event.
While one can predict potential hydrogen bond donors and acceptors within the this compound structure (the morpholine (B109124) oxygen and the amine nitrogen), and identify hydrophobic regions (the methoxyphenyl group), the actual formation and significance of these interactions are entirely dependent on the specific binding pocket of a biological target. mdpi.com Without a known target and experimental evidence, a meaningful discussion of these interactions is not possible.
Scaffold Hop and Fragment-Based Design Rationales
The concepts of scaffold hopping and fragment-based design are strategies used in drug discovery to design new molecules. nih.govnih.govchemrxiv.orgunica.it While the components of this compound are relevant to these strategies, there is no information to suggest this specific compound was designed using these rationales.
The morpholine ring is recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.govjchemrev.comresearchgate.netresearchgate.net This is attributed to its favorable properties, including:
Improved Physicochemical Properties: The morpholine moiety can enhance aqueous solubility and metabolic stability of a molecule. nih.govresearchgate.net
Versatile Binding: The oxygen atom can act as a hydrogen bond acceptor, and the ring's conformation can provide a desirable three-dimensional orientation for other functional groups to interact with a target. nih.gov
Biological Activity: The morpholine ring is a component of numerous approved drugs with a wide range of biological activities. nih.govresearchgate.net
Table 1: General Contributions of the Morpholine Scaffold in Medicinal Chemistry
| Contribution | Description | References |
|---|---|---|
| Pharmacokinetics | Often improves metabolic stability and solubility, leading to better oral bioavailability. | nih.govresearchgate.net |
| Binding Affinity | Can participate in hydrogen bonding and provides a rigid framework for optimal substituent positioning. | nih.gov |
| Biological Activity | Found in a diverse range of bioactive molecules, including anticancer, antidepressant, and antihypertensive agents. | nih.govresearchgate.net |
The 4-methoxyphenyl (B3050149) group is a common feature in bioactive molecules. nih.govnih.gov Its potential roles in molecular recognition include:
Hydrophobic Interactions: The phenyl ring can engage in hydrophobic and van der Waals interactions with nonpolar regions of a binding pocket.
Hydrogen Bonding: The methoxy (B1213986) group's oxygen atom can act as a hydrogen bond acceptor. mdpi.com
In the context of this compound, the 4-methoxyphenyl moiety would be expected to contribute to the binding affinity through these types of interactions, although the specifics remain unknown.
Structure Activity Relationship Sar Studies of Derivatives and Analogues
Systematic Structural Modifications and Their Chemical Impact
The chemical and biological profile of N-(4-Methoxyphenyl)morpholin-4-amine can be systematically modulated by making structural changes to three key regions of the molecule: the phenyl ring, the morpholine (B109124) ring, and the amine linkage.
The nature and position of substituents on the phenyl ring play a crucial role in modulating the electronic properties and steric profile of the molecule, which in turn affects its interactions with biological targets. The parent compound features a methoxy (B1213986) group at the para-position (position 4). Studies on analogous N-phenylmorpholine systems demonstrate that altering this substitution pattern significantly impacts activity.
For instance, in a series of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues, which share the N-phenylmorpholine core, variations in the phenyl ring substituent led to marked differences in potency for inhibiting monoamine uptake. Replacing a chloro group with a fluoro group resulted in a 3.7-fold increase in dopamine (B1211576) transporter (DAT) inhibition and a 3.2-fold increase in norepinephrine (B1679862) transporter (NET) inhibition. nih.gov Conversely, this same substitution caused a 12-fold decrease in potency for serotonin (B10506) transporter (5HT) inhibition. nih.gov The introduction of a bromo substituent at the same position led to a 5-fold increase in potency at DAT compared to the chloro analogue, while having a negligible effect on NET and 5HT uptake inhibition. nih.gov
SAR studies on other scaffolds, such as 4-aminoquinoline (B48711) derivatives, have also shown that the electronic nature of the phenyl substituent is a key determinant of activity. For example, replacing a methyl group with a 4-chloro phenyl group could increase antigrowth activity threefold in certain cancer cell lines. nih.gov These findings suggest that for this compound, modifying the methoxy group—for example, by replacing it with halogens (F, Cl, Br), alkyl groups, or other hydrogen bond acceptors/donors—would be a critical strategy for tuning its biological activity.
Table 1: Impact of Phenyl Ring Substitution on Monoamine Transporter Inhibition for Analogue Series Data based on 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues. nih.gov
| Phenyl Substituent (para-position) | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | 5HT IC₅₀ (nM) |
| Chloro | 220 | 250 | 250 |
| Fluoro | 59 | 78 | 3100 |
| Bromo | 44 | 260 | 220 |
Modifications can include:
Ring Substitution: Introducing alkyl groups on the carbon atoms of the morpholine ring can enhance lipophilicity and create specific steric interactions. For example, the addition of alkyl substituents at the C-3 position of the morpholine ring has been shown to increase anticancer activity in certain derivatives. researchgate.net
Bridged Systems: Creating bridged morpholines, such as 3,5-ethylene bridged systems, can lock the conformation of the ring. This conformational rigidity can lead to a more favorable orientation for binding to a target protein, potentially increasing potency and selectivity. e3s-conferences.org
Ring Scaffolding: The morpholine ring can act as a scaffold to correctly position other functional groups. Its flexible chair conformation allows substituents to be oriented in specific axial or equatorial positions to optimize interactions with a target. researchgate.netunifi.it
The oxygen atom within the morpholine ring is a key feature, often acting as a hydrogen bond acceptor, which is crucial for anchoring the molecule within a binding site. nih.govcambridgemedchemconsulting.com Any modification that alters the accessibility or basicity of this oxygen atom could have a profound impact on molecular interactions.
Potential alterations include:
N-Alkylation: Introducing an alkyl group on the amine nitrogen can impact its hydrogen-bonding ability. While the parent compound has a secondary amine (N-H) group capable of acting as a hydrogen bond donor, N-alkylation would remove this capability, which could be detrimental or beneficial depending on the target binding site.
Acylation: Converting the amine to an amide by acylation would change the geometry from pyramidal to planar and reduce the basicity of the nitrogen. This would also introduce a hydrogen bond acceptor (the carbonyl oxygen).
Replacement with other linkers: Replacing the amine group with other linking moieties, such as an oxygen atom (ether linkage) or a methylene (B1212753) bridge (alkyl linkage), would fundamentally change the molecule's properties. For example, studies on 4-nitrobenzyl carbamate (B1207046) prodrugs show that the carbamate linker (-O-CO-NH-) is designed to undergo specific chemical transformations, highlighting the importance of the linker's chemical nature. sci-hub.box
The synthesis of N-aryl amines is a well-established area of organic chemistry, and various catalytic methods exist to form C-N bonds, which could be adapted to create diverse analogues with modified linkers. wjpmr.comorganic-chemistry.org
Correlation of Structural Features with Molecular Interactions
The chemical modifications described above directly influence the non-covalent interactions that the molecule can form, which are the basis of its biological activity.
Hydrogen Bonding: The morpholine oxygen is a primary hydrogen bond acceptor. cambridgemedchemconsulting.com The N-H group of the amine linker is a hydrogen bond donor. Substituents on the phenyl ring, such as the methoxy group in the parent compound, can also participate in hydrogen bonding. These interactions are critical for target recognition and binding affinity. taylorandfrancis.com
Hydrophobic Interactions: The phenyl ring provides a large, hydrophobic surface that can engage in van der Waals and pi-stacking interactions with nonpolar regions of a biological target. The lipophilicity of the molecule can be fine-tuned by adding or removing hydrophobic substituents on either the phenyl or morpholine rings. unifi.it
Electrostatic and Dipole Interactions: The heteroatoms (N, O) in the morpholine ring create a dipole moment. The electronic nature of the phenyl ring substituent (electron-donating like -OCH₃ or electron-withdrawing like -Cl) further modulates the electrostatic potential of the molecule, influencing its long-range interactions with a target. researchgate.net
Molecular modeling studies on related compounds have shown that the morpholine ring often interacts within an entrance cavity of a binding site, orienting the rest of the scaffold into the primary substrate cavity. unifi.it
Bioisosteric Replacements in Related Scaffolds
Bioisosteric replacement is a strategy used in medicinal chemistry to replace one functional group with another while retaining the desired biological activity and improving other properties like metabolic stability or bioavailability. tcichemicals.com For the this compound scaffold, several bioisosteric replacements can be considered.
Morpholine Ring Bioisosteres: The morpholine ring is often metabolically labile. enamine.net It can be replaced by other heterocyclic systems to improve stability or fine-tune properties. Common bioisosteres for the morpholine ring include piperidine, piperazine, thiomorpholine, oxetane, and various spirocyclic systems like azaspiro[3.3]heptane. cambridgemedchemconsulting.comtcichemicals.com Replacing the morpholine with a piperazine, for example, would introduce a second basic nitrogen, significantly altering the pKa and potential for ionic interactions. cambridgemedchemconsulting.com
Phenyl Ring Bioisosteres: The para-substituted phenyl ring can be replaced by other aromatic or non-aromatic cyclic systems. Common bioisosteres include heteroaromatic rings (like pyridine (B92270) or pyrimidine) or saturated bicyclic structures (like bicyclo[1.1.1]pentane) which can mimic the geometry of a para-substituted ring while altering properties like solubility and metabolic profile. tcichemicals.com
Table 2: Common Bioisosteric Replacements for Core Scaffolds
| Original Scaffold | Potential Bioisostere(s) | Key Property Change |
| Morpholine | Piperazine | Adds a second basic nitrogen, alters pKa. cambridgemedchemconsulting.com |
| Morpholine | Piperidine | Removes H-bond accepting oxygen, increases lipophilicity. cambridgemedchemconsulting.com |
| Morpholine | Oxetane | Smaller, more strained ring, can improve solubility. tcichemicals.com |
| Morpholine | Azaspiro[3.3]heptane | Provides different exit vectors for substituents. cambridgemedchemconsulting.com |
| p-Substituted Phenyl | Bicyclo[1.1.1]pentane | Non-aromatic, can improve metabolic stability and solubility. tcichemicals.com |
| Phenyl | Pyridine, Pyrimidine | Introduces H-bond acceptors, alters electronics. |
Impact of Stereochemistry on Molecular Interactions
Stereochemistry becomes a critical factor when substitutions on the morpholine ring or other parts of the molecule create chiral centers. The morpholine ring typically adopts a stable chair conformation. cdnsciencepub.com
Diastereomers: If the morpholine ring is substituted at two different positions (e.g., C-2 and C-3), cis and trans diastereomers are possible. These isomers will have different three-dimensional shapes because their substituents will occupy different axial and equatorial positions. This can lead to significant differences in how they fit into a chiral binding pocket of a protein, often resulting in one isomer being significantly more active than the other. cdnsciencepub.com
Enantiomers: A single chiral center will result in a pair of enantiomers (e.g., R and S). It is common for enantiomers to have vastly different biological activities, as seen in studies of 2-phenyl-3,5,5-trimethylmorpholine analogues where the (S,S) isomers showed higher potency at DAT and NET than the (R,R) isomers. nih.gov
Amine Inversion: The nitrogen atom of the amine linker is technically a stereocenter if the groups attached are different, but tertiary amines undergo rapid pyramidal inversion at room temperature. libretexts.org This means that enantiomers based solely on the amine nitrogen cannot typically be isolated, and the linker can be considered flexible in this regard. libretexts.org
The specific steric course of reactions involving the morpholine nitrogen has been studied, confirming that the 3D arrangement of atoms is a key determinant of reactivity and, by extension, biological interaction. cdnsciencepub.com
Emerging Research Directions and Future Perspectives
Advanced Synthetic Strategies for N-(4-Methoxyphenyl)morpholin-4-amine
The synthesis of N-aryl morpholines, including this compound, is evolving from classical methods to more efficient and versatile strategies. Modern approaches prioritize higher yields, milder reaction conditions, and greater functional group tolerance.
One of the most powerful techniques is palladium-catalyzed N-arylation , often referred to as Buchwald-Hartwig amination. This method has become a cornerstone for forming C-N bonds. researchgate.netnih.gov It involves the cross-coupling of an amine (morpholine) with an aryl halide or triflate (e.g., 4-methoxyphenyl (B3050149) bromide) in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. nih.govnih.gov The continuous development of new, highly active ligands allows these reactions to proceed under increasingly mild conditions, accommodating a wider range of substrates. researchgate.net Tandem reactions, where an N-arylation is followed by another palladium-catalyzed transformation in a single pot, represent a particularly advanced strategy for rapidly building molecular complexity. nih.govnih.gov
Another significant advanced strategy is reductive amination . This method can be performed in a one-pot or two-step sequence. researchgate.netorganic-chemistry.org It typically involves the reaction of an aryl aldehyde or ketone with morpholine (B109124) to form an intermediate iminium ion, which is then reduced in situ to the final amine. The use of modern, selective reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) offers excellent yields and broad applicability, avoiding the harsh conditions of older methods. organic-chemistry.org5z.com Reductive amination is a key C-N bond-forming reaction in the pharmaceutical industry due to its operational simplicity and reliability. nih.gov
These advanced methods offer substantial improvements over traditional syntheses, which often required harsh conditions and provided limited yields. The future of synthesis in this area will likely focus on further refining catalytic systems, exploring metal-free coupling reactions, and adapting these strategies for flow chemistry and large-scale production. nih.gov
Application of Machine Learning in Compound Design and Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design of new molecules based on the this compound scaffold. nih.gov By analyzing large datasets of chemical structures and their associated properties, ML models can predict the characteristics of novel, unsynthesized compounds, thereby accelerating the discovery process. researchgate.netnih.gov
A primary application is in the development of Quantitative Structure-Activity Relationship (QSAR) models. acs.orgnih.gov For a series of this compound derivatives, a QSAR model could be trained to correlate specific structural features with a particular biological activity (e.g., enzyme inhibition). By inputting new, hypothetical structures into the validated model, researchers can prioritize the synthesis of candidates with the highest predicted potency. researchgate.net
Furthermore, ML is increasingly used for predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. researchgate.netnih.gov Early-stage prediction of these properties is crucial for avoiding costly failures in later stages of drug development. researchgate.net An ML model could be trained to predict, for example, the aqueous solubility or potential toxicity of a new derivative based solely on its chemical structure. Algorithms such as Random Forest, Support Vector Machines (SVM), and Deep Neural Networks (DNN) are commonly employed for these tasks. researchgate.net
Future work will likely involve the use of generative models, where AI designs entirely new molecules with optimized properties based on the this compound core. Another emerging area is the use of ML to predict reaction outcomes and optimize synthetic routes, making the creation of these compounds more efficient. rsc.org
Development of Novel Spectroscopic Probes
The unique electronic and structural properties of the this compound scaffold make it an attractive candidate for the development of novel spectroscopic probes. The morpholine moiety, in particular, is frequently used in the design of fluorescent sensors for detecting changes in the cellular microenvironment. nih.govnih.govacs.org
Many existing fluorescent probes for pH utilize a morpholine group. nih.govresearchgate.net The tertiary amine of the morpholine can be protonated in acidic environments, such as within cellular lysosomes. figshare.com This protonation can alter the electronic properties of an attached fluorophore, leading to a change in fluorescence intensity. This "on-off" switching is often governed by a process called Photo-induced Electron Transfer (PET). nih.gov
By chemically linking a suitable fluorophore (like BODIPY or a coumarin (B35378) derivative) to the this compound core, new probes could be developed. nih.govnih.gov The methoxy (B1213986) group on the phenyl ring can also be used to tune the electronic properties of the system. Theoretical calculations can help predict the HOMO and LUMO energy levels to optimize the PET mechanism for sensing specific analytes. nih.govresearchgate.net
Future research could focus on creating probes that are selective for specific metal ions, reactive oxygen species, or other biologically important molecules. The development of probes that emit in the near-infrared region would be particularly valuable for deep-tissue imaging applications.
Exploration of this compound in Materials Science
The potential applications of this compound are not limited to biology and medicine; emerging research points toward its utility in materials science. Morpholine-containing compounds are being explored for their roles in creating advanced materials with unique properties. e3s-conferences.org
One promising area is in the development of novel polymers . Morpholine derivatives can act as monomers or as functional additives, such as curing agents, stabilizers, and cross-linking agents, to produce polymers with enhanced mechanical and thermal properties. e3s-conferences.org For instance, polymers based on N-acryloylmorpholine have been synthesized via controlled radical polymerization techniques like RAFT to create well-defined polymer brushes on surfaces. nih.gov
Another exciting frontier is the creation of porous crystalline materials like Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). rsc.orgespublisher.com The nitrogen and oxygen atoms in the morpholine ring and the aromatic system provide potential coordination sites for metal ions or building blocks for covalent networks. Recently, morpholine-linked metal-phthalocyanine COFs have been synthesized and shown to have remarkable activity in photocatalytic CO₂ reduction. rsc.org
Finally, the principle of self-assembly could be applied to create nanomaterials. mdpi.com By chemically modifying this compound to create an amphiphilic structure (i.e., a molecule with both hydrophobic and hydrophilic parts), it could be induced to self-assemble in solution into discrete nanostructures like micelles, vesicles, or nanotubes. nih.govrsc.orgnih.gov Such materials could find applications in areas like drug delivery. mdpi.com
Interdisciplinary Research with Theoretical and Experimental Approaches
The deepest understanding of the chemical and physical properties of this compound will come from a synergistic combination of theoretical and experimental methods. This interdisciplinary approach allows researchers to predict properties computationally and then validate and refine those predictions with laboratory experiments.
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure, geometry, and reactivity of molecules. nih.govnih.gov For this compound, DFT calculations can be used to:
Determine the most stable three-dimensional conformation.
Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding electronic transitions and reactivity. nih.gov
Predict spectroscopic data (e.g., NMR, IR spectra) to aid in experimental characterization. researchgate.net
Model intermolecular interactions to understand how the molecule behaves in a crystal lattice or in solution. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
